molecular formula C20H50N8 B12677676 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine CAS No. 84145-44-8

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine

Cat. No.: B12677676
CAS No.: 84145-44-8
M. Wt: 402.7 g/mol
InChI Key: BQLHDWPBRFNLIF-UHFFFAOYSA-N
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Description

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine is a polyamine compound featuring a 26-carbon backbone with six tertiary nitrogen atoms (aza groups) positioned at carbons 4, 8, 12, 15, 19, and 23, terminated by primary amine groups.

Properties

CAS No.

84145-44-8

Molecular Formula

C20H50N8

Molecular Weight

402.7 g/mol

IUPAC Name

N'-[3-[3-[2-[3-[3-(3-aminopropylamino)propylamino]propylamino]ethylamino]propylamino]propyl]propane-1,3-diamine

InChI

InChI=1S/C20H50N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-22H2

InChI Key

BQLHDWPBRFNLIF-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCCNCCCNCCNCCCNCCCNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a hydrocarbon chain. The process often starts with a simple diamine, which undergoes multiple reactions to introduce additional amine groups. Common reagents used in these reactions include alkyl halides and amine precursors. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines.

Scientific Research Applications

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving polyamines and their role in cellular processes.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine involves its interaction with molecular targets such as enzymes and receptors. The multiple amine groups in the compound allow it to form strong interactions with these targets, potentially modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 4,8,12,15,19,23-Hexaazahexacosane-1,26-Diamine and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Key Properties
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine Not provided C₂₆H₅₈N₈* ~478.8 (estimated) Six aza groups, two terminal amines Chelation, drug delivery, nanomaterials High basicity, metal-binding capacity
3,6,9,12-Tetraazatetradecane-1,14-diamine 4067-16-7 C₁₄H₃₂N₄ 256.4 Four aza groups, two terminal amines Antimicrobial agents, polymer synthesis Moderate chelation, lower thermal stability
3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine (NH₂-PEG₈-NH₂) 82209-36-7 C₁₈H₄₀N₂O₈ 412.5 Eight ether oxygens, two terminal amines Drug delivery, nanotechnology, cell culture High hydrophilicity, biocompatibility, -5°C storage

*Estimated based on molecular structure.

Key Observations :

Backbone Composition: The target compound replaces ether oxygens (in NH₂-PEG₈-NH₂) with nitrogen atoms, enhancing its metal-binding capacity and basicity. Compared to 3,6,9,12-tetraazatetradecane-1,14-diamine, the hexaaza derivative has a longer carbon chain and two additional aza groups, likely improving chelation strength and thermal stability .

Functional Applications: NH₂-PEG₈-NH₂: Excels in aqueous environments due to ether linkages, making it ideal for drug delivery and biocompatible coatings. 3,6,9,12-Tetraazatetradecane-1,14-diamine: Used in antimicrobial formulations (e.g., blended with isothiazolinones in commercial products), suggesting shorter-chain polyamines may prioritize biocidal over chelation roles .

Stability and Handling :

  • NH₂-PEG₈-NH₂ requires storage at -5°C to prevent degradation, indicating sensitivity to heat and light. The hexaaza compound, with robust C-N bonds, may exhibit greater thermal stability but could be prone to oxidation due to amine density .

Research Findings and Limitations

  • Metal Chelation : Hexaaza compounds typically exhibit superior binding to transition metals (e.g., Cu²⁺, Ni²⁺) compared to tetraaza analogs, as demonstrated in studies of similar polyamines. This property is critical for catalytic and environmental remediation applications.
  • Biological Compatibility : While PEG-based diamines are FDA-approved for biomedical use, hexaaza compounds may face cytotoxicity challenges due to their high charge density, necessitating surface modification for therapeutic applications.
  • Synthetic Challenges : The hexaaza compound’s complex structure requires multi-step synthesis, whereas PEG derivatives are commercially accessible, limiting its current industrial adoption .

Biological Activity

4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine (CAS Number: 84145-44-8) is a synthetic compound belonging to the class of polyamines. Its unique structure includes multiple nitrogen atoms integrated within a long hydrocarbon chain, which contributes to its biological activity. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential applications.

Molecular Characteristics

  • Molecular Formula : C20H50N8
  • Molecular Weight : 450.67 g/mol
  • Chemical Structure : The compound features a long aliphatic chain with six nitrogen atoms incorporated at specific intervals.

The biological activity of 4,8,12,15,19,23-hexaazahexacosane-1,26-diamine can be attributed to its ability to interact with cellular components through hydrogen bonding and electrostatic interactions. The presence of multiple amine groups enhances its potential as a ligand for various biological targets.

Antimicrobial Properties

Research indicates that polyamines like 4,8,12,15,19,23-hexaazahexacosane-1,26-diamine exhibit antimicrobial properties. A study conducted by demonstrated that similar polyamine structures showed effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)20

These findings indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 4,8,12,15,19,23-hexaazahexacosane-1,26-diamine was tested against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests a strong potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

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